ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O3S2/c1-4-36-31(35)29-24-11-6-5-7-13-26(24)38-30(29)32-28(34)19-37-27-18-33(25-12-9-8-10-23(25)27)17-22-16-20(2)14-15-21(22)3/h8-10,12,14-16,18H,4-7,11,13,17,19H2,1-3H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZFCQCSSHUMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique molecular structure that suggests potential pharmacological applications. This compound is characterized by the presence of an indole moiety, a thioether linkage, and a cycloheptathiophene structure. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps including:
- Formation of the Indole Core : This can be achieved through Fischer indole synthesis.
- Thioether Formation : The introduction of the thio group via nucleophilic substitution.
- Acetamido Coupling : The acetamido group is incorporated through acylation reactions.
- Cycloheptathiophene Integration : The cycloheptathiophene structure is formed through cyclization reactions.
These synthetic methodologies ensure that the final product retains the necessary functional groups for biological activity .
The biological activity of this compound may involve interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR) tyrosine kinase .
- Induction of Apoptosis : Research indicates that compounds with indole structures can induce apoptosis in cancer cells by activating specific signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related indole derivatives. For instance, a series of thiazolylhydrazonothiazoles bearing indole moieties demonstrated significant cytotoxicity against various cancer cell lines including HCT-116 (colon carcinoma), HepG2 (liver carcinoma), and MDA-MB-231 (breast carcinoma). The IC50 values were calculated to assess their potency compared to standard chemotherapeutics like Doxorubicin .
These findings suggest that this compound may exhibit similar or enhanced anticancer effects.
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds bind to their targets. For example, docking studies indicated that certain modifications in the structure could enhance binding affinity to EGFR TK domains, thereby improving anticancer efficacy .
Case Studies and Experimental Findings
In a recent study focusing on novel indole derivatives, it was found that modifications to the thioether and acetamido groups significantly impacted biological activity. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Scientific Research Applications
Key Molecular Data:
- Molecular Formula: C₃₁H₃₅N₃O₂S
- Molecular Weight: 505.68 g/mol
- Functional Groups: Thioamide, Acetamido, Indole
Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may interact with specific biological targets such as enzymes or receptors involved in cancer progression.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties stem from its interaction with inflammatory pathways. Studies have shown that indole derivatives can modulate immune responses and reduce inflammation markers in various models.
Study on Indole Derivatives
A study published in the International Journal of Current Microbiology and Applied Sciences evaluated the synthesis and biological activities of various indole derivatives, including compounds similar to this compound. The findings suggested significant antioxidant and antibacterial activities attributed to the structural features of the compounds .
Anticancer Mechanisms
In another research article from PubChem, the investigation into thioamide derivatives indicated their potential role in cancer therapies due to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines . This aligns with the expected mechanisms of action for this compound.
Q & A
Basic: What are common synthetic routes for preparing thiophene-carboxylate derivatives with indole and cyclohepta[b]thiophene moieties?
Answer:
A typical approach involves sequential functionalization of thiophene precursors. For example:
Cyanoacetylation : React ethyl 2-amino-thiophene derivatives with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
Knoevenagel Condensation : Use substituted benzaldehydes with catalytic piperidine/acetic acid to generate C=C bonds (yields: 72–94%) .
Thioether Formation : Couple indole-thiol intermediates via nucleophilic substitution (e.g., using 1-(2,5-dimethylbenzyl)-1H-indole-3-thiol) .
Key Characterization : IR (C=O, C≡N stretches), NMR (amide NH, aromatic protons), and mass spectrometry for molecular ion confirmation .
Advanced: How can reaction conditions be optimized for the Knoevenagel condensation step to maximize yield and purity?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Vary temperature, catalyst (e.g., piperidine vs. morpholine), and solvent polarity (toluene vs. ethanol) to identify optimal parameters .
- Heuristic Algorithms : Bayesian optimization can predict high-yield conditions with fewer trials by modeling reaction space (e.g., time, stoichiometry) .
- Work-Up : Recrystallization in alcohol improves purity (e.g., ethanol removes unreacted aldehydes) .
Example : A 94% yield was achieved using toluene/piperidine at 80°C for 6 hours .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- IR Spectroscopy : Confirm amide (1650–1680 cm) and ester (1700–1750 cm) carbonyl groups .
- NMR : Identify indole NH (~10 ppm), cycloheptathiophene protons (2.0–3.0 ppm, multiplet), and ester methyl groups (1.2–1.4 ppm) .
- Mass Spectrometry : ESI-HRMS provides exact mass confirmation (e.g., [M+H] ion) .
Advanced: How can crystallography resolve ambiguities in stereochemistry or molecular conformation?
Answer:
Single-crystal X-ray diffraction:
- Determines bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonds in Schiff base analogs) .
- Clarifies regiochemistry in cases of positional isomerism (e.g., indole substitution at N1 vs. C3) .
Example : A related cyclohepta[b]thiophene derivative showed a planar thiophene ring with a 120° C–S–C bond angle .
Basic: What are the typical challenges in synthesizing indole-thioether linkages, and how are they addressed?
Answer:
Challenges :
- Oxidation Sensitivity : Thiols oxidize to disulfides; use inert atmospheres (N/Ar) .
- Steric Hindrance : Bulky substituents (e.g., 2,5-dimethylbenzyl) reduce reactivity; elevate temperature (80–100°C) .
Solutions : - Activate thiols with bases (e.g., NaH) or use Mitsunobu conditions for coupling .
Advanced: How can computational methods predict metabolic stability or aldehyde oxidase (AO) susceptibility?
Answer:
- Docking Simulations : Model interactions with AO active sites to identify electrophilic sites prone to oxidation (e.g., thiophene sulfur) .
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with metabolic half-lives .
Example : A tetrahydrobenzo[b]thiophene analog showed AO-mediated oxidation at the thiophene ring, predicted via DFT calculations .
Basic: What strategies are used to analyze contradictory biological activity data across similar compounds?
Answer:
- SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups on indole vs. electron-donating groups) .
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO vs. ethanol) .
Data Table :
| Compound Substitution | IC (μM) | Assay Type | Reference |
|---|---|---|---|
| 2,5-Dimethylbenzyl | 0.45 | Kinase Inhibition | |
| 4-Nitrobenzamido | 1.20 | Same Assay |
Advanced: How are flow chemistry techniques applied to scale up synthesis while maintaining reproducibility?
Answer:
- Continuous-Flow Reactors : Enable precise control of residence time (e.g., 10–30 minutes) and temperature (±1°C) .
- In-Line Monitoring : UV-Vis or IR probes track reaction progress in real time .
Case Study : A diphenyldiazomethane synthesis achieved 85% yield in flow vs. 65% in batch .
Basic: What purification methods are recommended for isolating this compound?
Answer:
- Recrystallization : Use ethanol or methanol for high-purity crystals (>95%) .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) .
Advanced: How can structural modifications enhance solubility without compromising bioactivity?
Answer:
- PEGylation : Introduce polyethylene glycol (PEG) chains at the ester group (trade-off: reduced logP) .
- Salt Formation : Convert the carboxylate to a sodium salt for aqueous compatibility .
Example : A nitrobenzamido analog showed improved solubility (2.5 mg/mL in PBS) vs. the parent compound (0.8 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
